- Total Synthesis of (-)-HistrionicotoxinOrganic Letters, 2011, 13(16), 4446-4449,
Cas no 928-92-7 ((4E)-4-Hexen-1-ol)

(4E)-4-Hexen-1-ol structure
상품 이름:(4E)-4-Hexen-1-ol
(4E)-4-Hexen-1-ol 화학적 및 물리적 성질
이름 및 식별자
-
- 4-Hexen-1-ol
- 4-Hexen-1-ol,predominantly trans
- Hex-4-en-1-ol (Trans mainly)
- (E)-4-Hexen-1-ol
- trans-4-Hexenol
- Einecs 213-188-6
- FEMA 3430
- trans-4-hexen-1-ol
- trans-hex-4-en-1-ol
- (E)-Hex-4-en-1-ol
- 4-Hexen-1-ol, (4E)-
- 4-Hexen-1-ol, (E)-
- (4E)-4-Hexen-1-ol
- E-4-Hexen-1-ol
- ZHB2532C2H
- VTIODUHBZHNXFP-NSCUHMNNSA-N
- (E)-4-Hexenol
- FEMA No. 3430
- FCH4013137
- EBD3313922
- 4-Hexen-1-ol, predominantly tran
- (4E)-4-Hexen-1-ol (ACI)
- 4-Hexen-1-ol, (E)- (8CI)
- NSC 409218
- UNII-KD6QZU1YM7
- 4-Hexen-1-ol, >=96%, predominantly trans, FG
- D71247
- 4-Hexen-1-ol, predominantly trans, 97%
- CS-0163135
- 4-Hexen-1-ol pound notmixture of isomers pound notpredominantly trans
- UNII-ZHB2532C2H
- 4-HEXEN-1-OL, TRANS-
- AS-10588
- (4e)-hex-4-en-1-ol
- Q27295510
- 4-Hexen-1-ol, predominantly trans
- MFCD00009713
- EN300-95400
- AKOS022177872
- 6126-50-7
- InChI=1/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2
- (E)-4-Hexen-1-ol; (E)-4-Hexen-1-ol; trans-4-Hexen-1-ol; trans-4-Hexenol
- SCHEMBL98125
- DTXSID40878841
- CHEBI:166837
- NS00079935
- AI3-34796
- DB-000102
- FEMA NO. 3430, E-
- 928-92-7
- DB-003638
- KD6QZU1YM7
-
- MDL: MFCD00009713
- 인치: 1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2+
- InChIKey: VTIODUHBZHNXFP-NSCUHMNNSA-N
- 미소: C(CCO)/C=C/C
계산된 속성
- 정밀분자량: 100.088815g/mol
- 표면전하: 0
- XLogP3: 1.2
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 회전 가능한 화학 키 수량: 3
- 동위원소 질량: 100.088815g/mol
- 단일 동위원소 질량: 100.088815g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 20.2Ų
- 중원자 수량: 7
- 복잡도: 48.1
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 0
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 1
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
실험적 성질
- 색과 성상: 미확정
- 밀도: 0.851 g/mL at 25 °C(lit.)
- 융해점: 22.55°C (estimate)
- 비등점: 159-160 °C(lit.)
- 플래시 포인트: 화씨 온도: 141.8°f
섭씨: 61 ° c - 굴절률: n20/D 1.439(lit.)
- 수용성: Slightly soluble in water.
- PSA: 20.23000
- LogP: 1.33500
- FEMA: 3430
- 용해성: 물에 살짝 녹다
(4E)-4-Hexen-1-ol 보안 정보
-
기호:
- 신호어:Warning
- 피해 선언: H319
- 경고성 성명: P305+P351+P338
- 위험물 운송번호:1993
- WGK 독일:3
- 위험 범주 코드: 36
- 보안 지침: 26
-
위험물 표지:
- 패키지 그룹:III
- TSCA:Yes
- 위험 등급:3.2
- 저장 조건:Sealed in dry,Room Temperature
- 포장 등급:III
- 보안 용어:3.2
(4E)-4-Hexen-1-ol 세관 데이터
- 세관 번호:2905290000
- 세관 데이터:
?? ?? ??:
2905290000개요:
290529000 기타 불포화 일원 알코올.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:5.5%.????:30.0%
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?? ??, ?? ??,,,포장
요약:
290529000종의 불포화 일원알코올.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%.General tariff:30.0%
(4E)-4-Hexen-1-ol 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Ambeed | A1360391-25g |
(E)-Hex-4-en-1-ol |
928-92-7 | 98% (E>85%) | 25g |
$78.0 | 2025-02-24 | |
abcr | AB332535-100 g |
4-Hexen-1-ol, predominantly trans, 97%; . |
928-92-7 | 97% | 100g |
€1069.50 | 2023-04-26 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H54459-5g |
4-Hexen-1-ol, predominantly trans, 97% |
928-92-7 | 97% | 5g |
¥2372.00 | 2023-02-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H38620-1g |
4-Hexen-1-ol |
928-92-7 | 1g |
¥78.0 | 2021-09-09 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H300983-5g |
(4E)-4-Hexen-1-ol |
928-92-7 | 95% | 5g |
¥169.90 | 2023-09-02 | |
Cooke Chemical | BD1547132-5g |
4-Hexen-1-ol |
928-92-7 | 97% | 5g |
RMB 224.80 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY819-1g |
(4E)-4-Hexen-1-ol |
928-92-7 | 97% | 1g |
128CNY | 2021-05-10 | |
abcr | AB332535-1 g |
4-Hexen-1-ol, predominantly trans, 97%; . |
928-92-7 | 97% | 1g |
€79.60 | 2023-04-26 | |
abcr | AB332535-5 g |
4-Hexen-1-ol, predominantly trans, 97%; . |
928-92-7 | 97% | 5g |
€146.10 | 2023-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 237604-5G |
(4E)-4-Hexen-1-ol |
928-92-7 | 5g |
¥1359.89 | 2023-12-09 |
(4E)-4-Hexen-1-ol 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
참조
합성회로 2
반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; 90 min, 0 °C
1.2 Solvents: Ethyl acetate
1.3 Reagents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Solvents: Ethyl acetate
1.3 Reagents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
참조
- Capturing primary ozonides for a syn-dihydroxylation of olefinsNature Chemistry, 2023, 15(9), 1262-1266,
합성회로 3
반응 조건
1.1 Reagents: (Ethenyloxy)trimethylsilane Catalysts: (SP-5-41)-Dichloro[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylid… Solvents: Dichloromethane ; 3 h, 50 °C
참조
- Selective isomerization of a terminal olefin catalyzed by a ruthenium complex: the synthesis of indoles through ring-closing metathesisAngewandte Chemie, 2002, 41(24), 4732-4734,
합성회로 4
합성회로 5
반응 조건
1.1 Reagents: Sodium Solvents: Ammonia
참조
- Stereoselective synthesis of alkenyl alcohols using dissolving metal (calcium, sodium) reductionSynthetic Communications, 1991, 21(3), 435-41,
합성회로 6
반응 조건
1.1 Reagents: Methyllithium Catalysts: Cuprous cyanide Solvents: Diethyl ether , Pentane
1.2 Reagents: Water
1.2 Reagents: Water
참조
- A stereoselective synthesis of functionalized alkenyllithiums and alkenyl cyanocuprates by the copper(I)-catalyzed coupling of organolithium reagents with α-lithiated cyclic enol ethersJournal of the American Chemical Society, 1989, 111(6), 2363-5,
합성회로 7
반응 조건
1.1 Reagents: Sodium
참조
- 3,4-Dihydro-2H-pyrane-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4,
합성회로 8
반응 조건
1.1 Reagents: (Ethenyloxy)trimethylsilane Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 1.5 h, reflux
참조
- Development of Isomerization and Cycloisomerization with Use of a Ruthenium Hydride with N-Heterocyclic Carbene and Its Application to the Synthesis of HeterocyclesJournal of Organic Chemistry, 2006, 71(11), 4255-4261,
합성회로 9
반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
참조
- Catalytic Epoxidation of Alkenes with OxoneJournal of Organic Chemistry, 1995, 60(5), 1391-407,
합성회로 10
합성회로 11
반응 조건
1.1 Reagents: Magnesium Solvents: Diethyl ether
참조
- Magnesium ring scission reaction of 2-alkyl-3-chlorotetrahydropyranHuaxue Xuebao, 1987, 45(11), 1138-9,
합성회로 12
반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: tert-Butyl methyl ether ; overnight, rt
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
참조
- Iodide-catalyzed cyclization of unsaturated N-chloroamines: a new way to synthesize 3-chloropiperidinesEuropean Journal of Organic Chemistry, 2002, (18), 3171-3178,
합성회로 13
반응 조건
1.1 Reagents: Sodium Solvents: Diisopropyl ether
참조
- The synthesis of some 4-alken-1-olsJournal of the American Chemical Society, 1950, 72, 2120-2,
합성회로 14
반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
참조
- Intramolecular N-alkenylnitrone additions. Regio- and stereochemistryTetrahedron, 1985, 41(17), 3497-509,
합성회로 15
반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
- Iron-Catalyzed Intramolecular Allylic C-H AminationJournal of the American Chemical Society, 2012, 134(4), 2036-2039,
합성회로 16
반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 5 min, rt
1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C
1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C
참조
- Total Synthesis and Biological Evaluation of Siladenoserinol A and its AnaloguesAngewandte Chemie, 2018, 57(18), 5147-5150,
합성회로 17
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; -78 °C
참조
- Highly Functionalized and Potent Antiviral Cyclopentane Derivatives Formed by a Tandem Process Consisting of Organometallic, Transition-Metal-Catalyzed, and Radical Reaction StepsChemistry - A European Journal, 2014, 20(33), 10298-10304,
합성회로 18
반응 조건
1.1 Reagents: Sodium Solvents: Diethyl ether , p-Xylene
참조
- Synthesis of (+/-)-brevioxime and (+/-)-puraquinonic acid and studies on peptide ligation and acyl transfer2003, , 64(7),,
합성회로 19
(4E)-4-Hexen-1-ol Raw materials
- 2H-Pyran, 3-chlorotetrahydro-2-methyl-
- Methyllithium (1.6M in Diethyl Ether)
- 2H-Pyran, 5,6-dihydro-2-methyl-
- 5-Hexen-1-ol
- 3,4-Dihydro-2H-pyran
- Valpromide
- Ethyltriphenylphosphonium IodideDISCONTINUED SEE E931955
- 3-chloro-2-methyltetrahydropyran
- 2-Hydroxytetrahydrofuran
- 3-Bromo-2-methyltetrahydro-2H-pyran
- 4-Hexenal,(4E)-
- Lithium, (3,4-dihydro-2H-pyran-6-yl)-
- 4-Hexenoic acid, ethyl ester, (4E)-
(4E)-4-Hexen-1-ol Preparation Products
(4E)-4-Hexen-1-ol 관련 문헌
-
Hamed Alshammari,Peter J. Miedziak,David J. Morgan,David W. Knight,Graham J. Hutchings Green Chem. 2013 15 1244
-
Graham W. Skelton,Dewen Dong,Rachel P. Tuffin,Stephen M. Kelly J. Mater. Chem. 2003 13 450
-
Christian Pfrang,Robert S. Martin,Carlos E. Canosa-Mas,Richard P. Wayne Phys. Chem. Chem. Phys. 2006 8 354
-
Rose Mary Philip,Sankaran Radhika,P. V. Saranya,Gopinathan Anilkumar RSC Adv. 2020 10 42441
-
Vivek W. Bhoyare,Akash G. Tathe,Avishek Das,Chetan C. Chintawar,Nitin T. Patil Chem. Soc. Rev. 2021 50 10422
추천 공급업체
Amadis Chemical Company Limited
(CAS:928-92-7)(4E)-4-Hexen-1-ol

순결:99%
재다:100g
가격 ($):190.0